molecular formula C24H16ClN3O3S B11634860 (6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11634860
M. Wt: 461.9 g/mol
InChI Key: FRAUMKYBCRCLKF-HACRSSKKSA-N
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Description

(6Z)-6-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. Its structure includes a thiazolopyrimidine core, a furan ring, and a chloromethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the furan ring and the chloromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chloromethoxyphenyl group can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new chemical reactions.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, (6Z)-6-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is explored for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies.

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Methylaervine: Another compound with potential biological activity, though structurally distinct.

Uniqueness

(6Z)-6-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of a thiazolopyrimidine core, furan ring, and chloromethoxyphenyl group

Properties

Molecular Formula

C24H16ClN3O3S

Molecular Weight

461.9 g/mol

IUPAC Name

(6Z)-6-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H16ClN3O3S/c1-30-21-9-7-15(11-18(21)25)20-10-8-16(31-20)12-17-22(26)28-19(14-5-3-2-4-6-14)13-32-24(28)27-23(17)29/h2-13,26H,1H3/b17-12-,26-22?

InChI Key

FRAUMKYBCRCLKF-HACRSSKKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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